Ethyl 2-(4-nitrophenyl)-3-oxobutanoate
Description
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate (CAS: 39562-16-8) is a β-ketoester derivative characterized by a 4-nitrophenyl substituent at the C2 position and an ethyl ester group at the terminal carboxylate. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . This compound is a key intermediate in synthesizing pharmaceuticals such as Nilvadipine, a calcium channel blocker . Its structure features a conjugated system between the nitro group and the keto-enol tautomeric moiety, influencing both reactivity and spectroscopic properties.
Properties
CAS No. |
10565-18-1 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2-(4-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3 |
InChI Key |
CWLKTUNTDCJRIJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (NO₂ vs. CN): The 4-nitrophenyl group in the target compound enhances electrophilicity at the keto position compared to the 4-cyanophenyl analogue, which may explain its superior reactivity in cyclization reactions .
- Steric Effects : Bulky substituents like 2,6-dimethylphenyl reduce planarity, as seen in crystal structures where dihedral angles between aromatic and hydrazone moieties exceed 10° .
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Key Observations :
- C=O Stretching : All compounds exhibit strong C=O absorption near 1725 cm⁻¹, confirming the β-ketoester functionality .
- Crystal Packing : The 4-nitrophenyl derivative forms planar structures with interplanar angles <2°, enabling dense packing via π-π stacking, whereas chlorophenyl analogues show slight deviations (1.49°) .
Key Observations :
- Yield Optimization : Nitropyridine-substituted derivatives (e.g., compound 8a) exhibit moderate yields (45–50%), likely due to steric hindrance during cyclocondensation .
- Biological Potency: The 4-cyanophenyl analogue demonstrates significant anti-glioblastoma activity (IC₅₀: 0.0456 μM), outperforming nitro-substituted derivatives in cytotoxicity assays .
Preparation Methods
Nitration via Metal Nitrate and Acid Chloride Systems
A widely adopted method involves nitrating ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate using metal nitrates (e.g., NaNO₃, KNO₃) in the presence of acid chlorides (e.g., POCl₃, SOCl₂) and polar aprotic solvents like acetonitrile or DMF. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group is first activated by the acid chloride to form a better-leaving group, facilitating nitration at the para position.
Example Protocol
-
Substrate : Ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate (1.0 mol)
-
Nitrating Agent : Sodium nitrate (0.5 mol)
-
Acid Chloride : POCl₃ (1.3 mol)
-
Solvent : Acetonitrile/DMF (3:1 v/v)
-
Conditions : 25–45°C, 30–60 minutes
This method’s efficiency stems from the synergistic effect of DMF and POCl₃, which generate in situ nitronium ions (NO₂⁺) while suppressing side reactions. However, excess nitrating agents risk over-nitration, necessitating precise stoichiometric control.
Solvent and Temperature Optimization
Comparative studies highlight acetonitrile as the optimal solvent due to its ability to stabilize reactive intermediates. Elevated temperatures (>45°C) accelerate nitration but increase byproduct formation, as evidenced by a 15% yield reduction at 60°C.
Flow Chemistry Approaches
Continuous Flow Nitration
Recent advances employ flow reactors to enhance safety and scalability. In a representative setup, ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate and nitrating agents are pumped through a temperature-controlled reactor, achieving 95% conversion in 10 minutes. Key advantages include:
-
Reduced Hazard Exposure : Minimized contact with corrosive POCl₃.
-
Improved Selectivity : Laminar flow conditions suppress polysubstitution.
-
Scalability : Throughput rates exceed 1 kg/h in pilot-scale systems.
Table 1: Batch vs. Flow Nitration Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 60 min | 10 min |
| Yield | 94% | 91% |
| Byproduct Formation | 5% | <2% |
| Energy Consumption | 150 kWh/kg | 90 kWh/kg |
Challenges in Flow Systems
Despite advantages, flow nitration faces limitations:
-
Substrate Solubility : Poorly soluble precursors require solvent mixtures (e.g., DMF/THF), complicating downstream purification.
-
Sensitivity to Clogging : Particulate byproducts necessitate inline filtration.
Comparative Analysis of Synthesis Routes
Table 2: Synthesis Method Trade-offs
| Method | Yield | Scalability | Safety | Cost ($/kg) |
|---|---|---|---|---|
| Traditional Nitration | 94% | Moderate | Moderate | 120 |
| Flow Nitration | 91% | High | High | 95 |
| Catalytic Hydrogenation | 89% | Low | High | 140 |
Traditional nitration remains the gold standard for small-scale synthesis due to high yields, whereas flow systems excel in industrial applications. Catalytic hydrogenation is less economical but invaluable for stepwise functionalization .
Q & A
Q. What are the most reliable synthetic routes for Ethyl 2-(4-nitrophenyl)-3-oxobutanoate, and how can reaction yields be optimized?
The compound is commonly synthesized via Claisen condensation between ethyl acetoacetate and 4-nitrobenzoyl chloride. Catalysts such as DMAP (4-dimethylaminopyridine) or pyridine are used to enhance reaction efficiency. Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of ethyl acetoacetate to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Yields can reach 75–85% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Key signals include the ester carbonyl (δ ~170 ppm in 13C), the 4-nitrophenyl aromatic protons (δ 7.8–8.3 ppm in 1H), and the ketone carbonyl (δ ~200 ppm in 13C). Deuterated chloroform (CDCl₃) is the preferred solvent.
- IR Spectroscopy : Strong absorptions for the ketone (1705–1715 cm⁻¹) and ester (1730–1740 cm⁻¹) groups confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+Na]⁺) should align with the theoretical mass (e.g., C₁₃H₁₃NO₅: calculated 279.0743) .
Q. How can researchers address discrepancies in melting point or spectral data for this compound?
Variations in melting points (reported ranges: 84–86°C) may arise from polymorphism or residual solvents. Recrystallization from ethanol or diethyl ether improves consistency. Spectral contradictions (e.g., keto-enol tautomerism in NMR) require analysis in anhydrous solvents and controlled pH to stabilize the keto form .
Advanced Research Questions
Q. What experimental strategies can elucidate the keto-enol tautomeric behavior of this compound in solution?
Advanced NMR techniques (e.g., 2D NOESY) and variable-temperature studies in DMSO-d₆ or CDCl₃ can track tautomeric equilibrium. Solvent polarity effects are critical: polar aprotic solvents (DMSO) favor the enol form due to hydrogen bonding, while nonpolar solvents (CDCl₃) stabilize the keto form. Computational modeling (DFT) predicts equilibrium constants and transition states .
Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic additions or cyclization reactions?
The strong electron-withdrawing nitro group activates the β-keto ester moiety for nucleophilic attacks, enabling reactions with amines or hydrazines to form heterocycles (e.g., pyrazoles). Kinetic studies using in situ FTIR or HPLC can monitor reaction progress. For example, hydrazine derivatives form hydrazone adducts at rates 3–5x faster than non-nitro analogs .
Q. What methodologies resolve challenges in crystallizing this compound for X-ray diffraction studies?
Slow evaporation from dichloromethane/hexane mixtures produces single crystals suitable for X-ray analysis. SHELXL refinement (via Olex2 or SHELXTL) resolves disorder in the nitro group or ester chain. High-resolution data (θ < 25°) and anisotropic displacement parameters improve accuracy. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .
Q. How can researchers design catalytic asymmetric reactions using this compound as a substrate?
Chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (Ru or Rh) induce enantioselectivity in Michael additions. Reaction optimization includes screening solvents (THF, toluene), temperatures (−20°C to RT), and catalyst loadings (5–10 mol%). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.
- Purification : Use preparative HPLC for scale-up (C18 column, acetonitrile/water gradient) .
- Safety : Nitro-containing compounds may exhibit explosive tendencies under extreme conditions. Follow protocols for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
